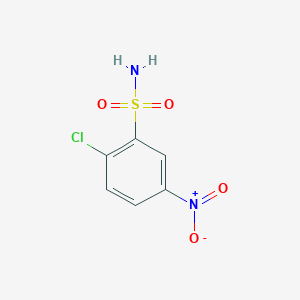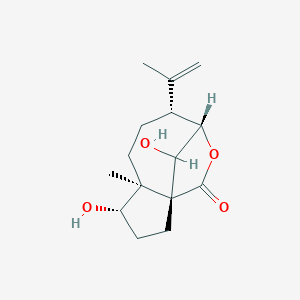
2-Mercaptomethylglutaric acid
Descripción general
Descripción
2-Mercaptomethylglutaric acid is an organic compound with the molecular formula C6H10O4S It is a derivative of glutaric acid, where one of the methylene groups is substituted with a mercaptomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Mercaptomethylglutaric acid can be synthesized through several methods. One common approach involves the reaction of glutaric acid with thiol-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where glutaric acid is reacted with mercaptans. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions: 2-Mercaptomethylglutaric acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Mercaptomethylglutaric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-mercaptomethylglutaric acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Glutaric Acid: The parent compound, lacking the mercaptomethyl group.
2-Mercaptomethylsuccinic Acid: Similar structure but with a shorter carbon chain.
2-Mercaptomethyladipic Acid: Similar structure but with a longer carbon chain.
Uniqueness: 2-Mercaptomethylglutaric acid is unique due to the presence of both carboxylic acid and mercapto functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
106146-19-4 |
|---|---|
Fórmula molecular |
C6H10O4S |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
2-(sulfanylmethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-4(3-11)6(9)10/h4,11H,1-3H2,(H,7,8)(H,9,10) |
Clave InChI |
LDFDXRPEWZHIML-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CS)C(=O)O |
SMILES canónico |
C(CC(=O)O)C(CS)C(=O)O |
Sinónimos |
2-mercaptomethylglutaric acid 2-MMGA |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
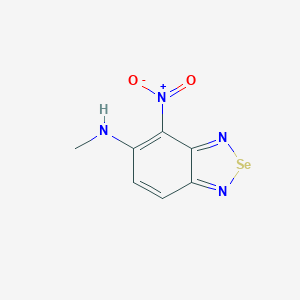

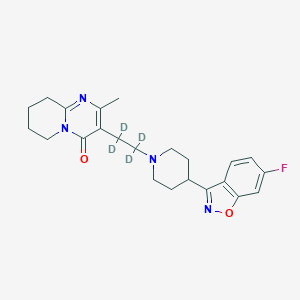
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
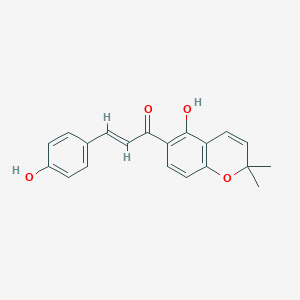
![Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B17349.png)
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)
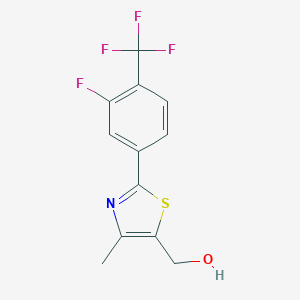
![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)
